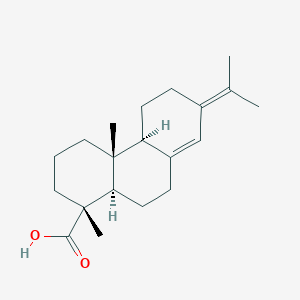

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-ylidene)-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid

描述

Overview of Neoabietic Acid within Diterpenoid Chemical Classes

Neoabietic acid is classified within a hierarchical system of natural products. It belongs to the superclass of lipids and lipid-like molecules. naturalproducts.net More specifically, it is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. naturalproducts.netnih.govchemicalbook.com Diterpenoids are derived from the 20-carbon precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov

Within the diterpenoid class, neoabietic acid is categorized as an abietane-type diterpenoid. naturalproducts.netscbt.com The abietane (B96969) skeleton is a characteristic tricyclic structure that forms the core of many related compounds. cymitquimica.com Neoabietic acid is one of the principal resin acids, a group that also includes abietic acid, dehydroabietic acid, levopimaric acid, and palustric acid. mdpi.commpg.de These compounds are isomers, sharing the same molecular formula but differing in the arrangement of their double bonds. ontosight.ai Neoabietic acid is a heteroannular diene, which influences its chemical reactivity and stability compared to homoannular dienes like levopimaric and palustric acids. kyoto-u.ac.jp Its structure features a carboxylic acid functional group, which imparts weak acidity to the molecule. cymitquimica.com

Table 1: Chemical Properties of Neoabietic Acid

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₀H₃₀O₂ | cymitquimica.comscbt.combiosynth.comimmunomart.com |

| Molecular Weight | 302.45 g/mol | scbt.combiosynth.comimmunomart.com |

| CAS Number | 471-77-2 | scbt.combiosynth.comimmunomart.com |

| IUPAC Name | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | nih.gov |

| Appearance | White to pale yellow solid | cymitquimica.com |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether | cymitquimica.com |

| Chemical Class | Abietane diterpenoid | naturalproducts.net |

Historical Context of Neoabietic Acid Isolation and Early Academic Investigations

The formal identification and isolation of neoabietic acid were first reported in 1948 by G.C. Harris and T.F. Sanderson. medchemexpress.com Their work detailed an improved method for isolating resin acids, which led to the discovery of this new abietic-type acid from the oleoresin and rosin (B192284) of the longleaf pine, Pinus palustris. immunomart.commedchemexpress.comchemsrc.com

Early research quickly established that neoabietic acid is highly susceptible to isomerization, particularly in the presence of mineral acids. immunomart.commedchemexpress.comchemsrc.com Investigations into its chemical behavior revealed that in chloroform (B151607) solution, it isomerizes along with levopimaric and palustric acids, eventually reaching an equilibrium mixture that consists predominantly of abietic acid (92%). kyoto-u.ac.jp It was observed that the isomerization of neoabietic acid in chloroform proceeds to abietic acid through the intermediate formation of palustric acid. kyoto-u.ac.jp These early studies were crucial in understanding the dynamic relationship between the various resin acid isomers. Furthermore, initial investigations also noted the antibacterial properties of neoabietic acid. medchemexpress.comchemsrc.com

Table 2: Key Milestones in Early Neoabietic Acid Research

| Year | Milestone | Key Findings | Researcher(s) | Source(s) |

|---|---|---|---|---|

| 1948 | Isolation and Identification | A new abietic-type acid, named neoabietic acid, was isolated from Pinus palustris rosin using an improved method. | G.C. Harris, T.F. Sanderson | medchemexpress.com |

| 1956 | Improved Isolation Procedure | A refined procedure for the isolation of neoabietic acid from pine oleoresin and rosin was developed. | V. M. Loeblich, R. V. Lawrence | acs.org |

| 1976 | Isomerization Studies | Detailed investigation of the isomerization pathways between levopimaric, palustric, neoabietic, and abietic acids in solution. | Not specified in source | kyoto-u.ac.jp |

Structure

3D Structure

属性

IUPAC Name |

1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12,16-17H,5-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMSWPSAVZAMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859384 | |

| Record name | Abieta-8(14),13(15)-dien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-77-2 | |

| Record name | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-ylidene)-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Ecological Significance

Phytogeographical Distribution in Coniferous Species

Neoabietic acid has been identified in a variety of coniferous species, highlighting its widespread, yet specific, distribution across the Pinaceae family.

Specific Botanical Sources

Research has confirmed the presence of neoabietic acid in numerous pine and spruce species. It is a known constituent of the oleoresin and rosin (B192284) of longleaf pine (Pinus palustris). medchemexpress.comsmolecule.comimmunomart.commedchemexpress.com In Europe, it is found in the heartwood of black pine (Pinus nigra), where it is one of the most abundant resin acids. nih.gov Other pine species reported to contain neoabietic acid include lodgepole pine (Pinus contorta), jack pine (Pinus banksiana), maritime pine (Pinus pinaster), and Scots pine (Pinus sylvestris). nih.govoup.comfrontiersin.orgresearchgate.netbelstu.by Beyond the Pinus genus, neoabietic acid has also been detected in spruce species such as white spruce (Picea glauca) and Sitka spruce (Picea sitchensis). researchgate.netnih.gov A comprehensive, though not exhaustive, list of botanical sources is provided in the table below.

| Genus | Species | Common Name |

| Pinus | palustris | Longleaf Pine |

| Pinus | nigra | Black Pine |

| Pinus | contorta | Lodgepole Pine |

| Pinus | banksiana | Jack Pine |

| Pinus | pinaster | Maritime Pine |

| Pinus | sylvestris | Scots Pine |

| Pinus | resinosa | Red Pine |

| Pinus | ponderosa | Ponderosa Pine |

| Pinus | strobus | Eastern White Pine |

| Pinus | merkusii | Merkus Pine |

| Pinus | heldreichii | Bosnian Pine |

| Pinus | pumila | Japanese Stone Pine |

| Pinus | sibirica | Siberian Pine |

| Picea | glauca | White Spruce |

| Picea | sitchensis | Sitka Spruce |

| Larix | kaempferi | Japanese Larch |

| Cedrus | atlantica | Atlas Cedar |

| Cedrus | libani | Cedar of Lebanon |

| This table is not exhaustive and represents a selection of documented sources. wikidata.org |

Localization within Oleoresin and Rosin Matrices

Neoabietic acid is primarily found within the oleoresin of coniferous trees, a viscous substance secreted as a defense mechanism. medchemexpress.comsmolecule.commedchemexpress.com Oleoresin is a complex mixture of volatile monoterpenes and non-volatile diterpene resin acids. neliti.comfrontiersin.org When the volatile components of oleoresin evaporate, the solid, non-volatile fraction that remains is known as rosin, in which neoabietic acid is also a key component. medchemexpress.comimmunomart.commedchemexpress.comontosight.ai The concentration of neoabietic acid can vary between different tissues of the same tree. For instance, in lodgepole and jack pines, neoabietic acid is one of the most abundant diterpene resin acids in both young and mature needles. nih.govoup.com In the stem tissues of Calabrian pine (Pinus nigra subsp. laricio), however, it is present in comparatively lower abundances. mdpi.com

Co-occurrence with Other Resin Acids and Related Diterpenoids

Neoabietic acid rarely occurs in isolation. It is typically found alongside a suite of other structurally related resin acids, which together form the characteristic resin acid profile of a particular species. The most common co-occurring resin acids belong to two main groups: abietane-type and pimarane-type diterpenoids.

Common abietane-type resin acids that co-occur with neoabietic acid include:

Abietic acid: A prevalent resin acid that is an isomer of neoabietic acid. nih.govfrontiersin.orgmdpi.comkyoto-u.ac.jptaylorandfrancis.com

Levopimaric acid: Often considered a precursor to other abietane-type acids. nih.govfrontiersin.orgmdpi.comkyoto-u.ac.jptaylorandfrancis.com

Palustric acid: Another common abietane-type resin acid. nih.govfrontiersin.orgmdpi.comkyoto-u.ac.jptaylorandfrancis.com

Dehydroabietic acid: An aromatized derivative of abietic acid. nih.govfrontiersin.orgmdpi.comkyoto-u.ac.jptaylorandfrancis.com

Pimarane-type resin acids frequently found with neoabietic acid include:

Isopimaric acid: A common pimarane-type resin acid. nih.govfrontiersin.orgmdpi.comtaylorandfrancis.com

Sandaracopimaric acid: Another pimarane-type resin acid. nih.govfrontiersin.orgmdpi.comtaylorandfrancis.com

Pimaric acid: A foundational pimarane-type resin acid. nih.govfrontiersin.orgmdpi.comtaylorandfrancis.com

The relative proportions of these acids can vary significantly between species and even within different parts of the same tree, contributing to the unique chemical fingerprint of the resin. nih.govmdpi.com For example, in the oleoresin of Scots pine, neoabietic acid is found along with abietic, dehydroabietic, isopimaric, levopimaric, palustric, pimaric, and sandaracopimaric acids. belstu.by Similarly, the rosin of maritime pine contains neoabietic acid in a mixture with abietic, dehydroabietic, palustric, levopimaric, pimaric, isopimaric, and sandaracopimaric acids. frontiersin.org

Ecological Functions in Plant Defense Mechanisms

The complex mixture of resin acids, including neoabietic acid, plays a crucial role in the defense of coniferous trees against a variety of biological threats.

Roles in Defense Against Herbivorous Insects

Resin acids are a key component of the chemical defense system of conifers against herbivorous insects. plos.org The presence of neoabietic acid, along with other resin acids, has been associated with feeding deterrence in several insect species. For example, a combination of dehydroabietic acid, abietic acid, isopimaric acid, and neoabietic acid has been linked to feeding deterrence of gypsy moth (Lymantria dispar) larvae in larch species. oup.com Studies on the gypsy moth have shown that while the larvae are generally tolerant to ingested terpenes, neoabietic acid, once consumed, is not recovered, suggesting it is metabolized by the insect. kglmeridian.com This metabolic cost can impact the growth and development of the herbivore. Furthermore, research on the larch sawfly (Pristiphora erichsonii) has indicated that diterpene resin acids can reduce feeding damage and growth rates. oup.com

Contribution to Plant Resistance Against Fungi and Bacteria

Neoabietic acid and the broader mixture of resin acids also contribute to the defense against microbial pathogens. cymitquimica.comnih.gov Neoabietic acid itself has demonstrated antibacterial activity in vitro. medchemexpress.comimmunomart.com The antimicrobial properties of resin acids are a critical part of the tree's response to wounding and infection, helping to protect against invading fungi and bacteria. smolecule.comontosight.aicymitquimica.com The oleoresin, containing neoabietic acid, is released upon injury, creating a physical and chemical barrier that inhibits the growth of pathogenic microorganisms. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Diterpene Synthase (diTPS) Involvement in Precursor Cyclization (e.g., Geranylgeranyl Diphosphate (B83284) (GGPP) Transformations)

The formation of the characteristic tricyclic skeleton of abietane-type diterpenes, including neoabietic acid, begins with the cyclization of the linear precursor, GGPP. oup.comnih.gov This crucial transformation is catalyzed by bifunctional class I/II diTPSs. nih.gov In the first step, the class II active site of the enzyme catalyzes the protonation-initiated bicyclization of GGPP to form a (+)-copalyl diphosphate [(+)-CPP] intermediate. nih.gov This intermediate is then channeled to the class I active site of the same enzyme for the second phase of cyclization. nih.gov

A key enzyme in this process is the levopimaradiene/abietadiene synthase (LAS). oup.comgoogle.com Within the class I active site of LAS, the (+)-CPP intermediate undergoes further cyclization and rearrangement reactions, including a Wagner-Meerwein 1,2-methyl shift, to form an abieta-8(14)-en-13-yl carbocation. nih.govresearchgate.net Instead of immediate deprotonation to form a stable diterpene olefin, this carbocation is quenched by a water molecule. nih.govresearchgate.net This reaction results in the formation of 13-hydroxy-8(14)-abietene, a thermally unstable tertiary allylic alcohol, as the primary product of the LAS enzyme. oup.comnih.gov This diterpenol readily dehydrates, particularly during analytical procedures, to yield a mixture of abietadiene-type olefins: abietadiene, levopimaradiene, palustradiene, and neoabietadiene. oup.comgoogle.com

| Enzyme Class | Specific Enzyme Example | Precursor | Key Intermediate(s) | Primary Product(s) |

| Diterpene Synthase (diTPS) | Levopimaradiene/Abietadiene Synthase (LAS) | Geranylgeranyl Diphosphate (GGPP) | (+)-Copalyl Diphosphate (CPP), Abieta-8(14)-en-13-yl carbocation | 13-hydroxy-8(14)-abietene |

Cytochrome P450 Monooxygenase (CYP720B) Mediated Oxidation Processes

Following the formation of the diterpene core structure by diTPSs, the pathway proceeds with a series of oxidation steps catalyzed by cytochrome P450 monooxygenases of the CYP720B subfamily. nih.govnih.gov These enzymes are responsible for the three-step oxidation of the C18 methyl group of the diterpene skeleton, converting it sequentially into a primary alcohol, an aldehyde, and finally a carboxylic acid, which defines the diterpene resin acid. oup.comnih.gov The CYP720B subfamily has diversified in conifers, forming at least four distinct clades (I-IV), with members showing varied substrate specificities and contributing to the rich diversity of DRAs. oup.comnih.govresearchgate.net

Research in various conifer species, including Sitka spruce (Picea sitchensis) and several pine (Pinus) species, has revealed distinct functional roles for different CYP720B clades, particularly Clades I and III. nih.govoup.com

Clade III CYP720Bs , such as PtCYP720B1 from loblolly pine (Pinus taeda) and PsCYP720B4 from Sitka spruce, are characterized as multisubstrate and multifunctional enzymes. nih.govoup.com They are capable of oxidizing a range of diterpene olefins, including abietadiene, levopimaradiene, palustradiene, and neoabietadiene—the dehydration products of the LAS-catalyzed reaction. nih.gov These enzymes efficiently catalyze the complete three-step oxidation at the C18 position to yield the final resin acids. nih.gov PsCYP720B4, for instance, has been shown to be active with over 20 different diterpenoid substrates. nih.gov

Clade I CYP720Bs , including CYP720B2 and CYP720B12 found in species of Picea and Pinus, exhibit a different substrate preference. nih.govmdpi.com Unlike their Clade III counterparts, these enzymes are not active with the stable diterpene olefins. nih.govoup.com Instead, they specifically utilize the unstable diterpenol, 13-hydroxy-8(14)-abietene, as their substrate. nih.govoup.com

The discovery of 13-hydroxy-8(14)-abietene as the true, albeit unstable, product of LAS enzymes was a pivotal finding for understanding the subsequent P450-mediated steps. nih.govresearchgate.net This diterpenol serves as a critical branch point in the biosynthesis of abietane-type DRAs, leading to two alternative routes mediated by different CYP720B clades. nih.gov

Route 1 (Clade I mediated): The Clade I enzymes, CYP720B2 and CYP720B12, intercept the 13-hydroxy-8(14)-abietene before it can dehydrate. nih.govmdpi.com They catalyze its oxidation to form 13-hydroxy-8(14)-abietic acid. This hydroxylated acid is also unstable and subsequently undergoes spontaneous dehydration to yield the final mixture of abietic acid, levopimaric acid, neoabietic acid, and palustric acid. nih.gov

Route 2 (Clade III mediated): In this parallel pathway, the 13-hydroxy-8(14)-abietene first undergoes spontaneous dehydration in the cell to form the suite of corresponding diterpene olefins (abietadiene, neoabietadiene, etc.). nih.govoup.com These olefins then serve as the substrates for the Clade III enzymes (e.g., PsCYP720B4), which oxidize them at the C18 position to produce the same final set of four DRAs. nih.govoup.com

The diversification of diTPS and CYP720B enzymes allows for the production of highly varied and species-specific DRA profiles. While both Clade I and Clade III CYP720B enzymes converge to produce the same four abietane-type acids (abietic, neoabietic, levopimaric, and palustric acids), the Clade III enzymes exhibit broader substrate flexibility. nih.govnih.gov For example, Clade III enzymes also function in the biosynthesis of pimarane-type DRAs, such as pimaric acid and isopimaric acid, by oxidizing the corresponding pimaradiene and isopimaradiene olefins produced by other diTPSs like isopimaradiene synthase (ISO). nih.govoup.com This functional divergence, where some enzymes are highly specific (Clade I) and others are more promiscuous (Clade III), is a key factor in generating the chemical complexity of conifer oleoresin. nih.gov

Elucidation of Intermediate Formation and Dehydration Reactions (e.g., 13-hydroxy-8(14)-abietene)

Modularity and Network Complexity in Conifer Diterpene Resin Acid Biosynthesis

The biosynthesis of neoabietic acid and other DRAs in conifers is a prime example of a modular and complex metabolic network. nih.govresearcher.life This system is built from variable combinations of different enzyme "modules"—specifically, various diTPSs and CYP720Bs. nih.govoup.com The existence of alternative routes to the same final products, as seen with the Clade I and Clade III CYP720B pathways, highlights the robustness and evolutionary plasticity of this defense system. nih.govnih.gov Different conifer species can assemble different combinations of these enzymatic modules, allowing them to fine-tune their defensive chemical profiles. This modular architecture enables the generation of immense chemical diversity from a limited set of enzyme families, providing conifers with an adaptable and effective defense strategy. nih.govoup.com

| CYP720B Clade | Representative Enzymes | Primary Substrate(s) | Product(s) |

| Clade I | CYP720B2, CYP720B12 | 13-hydroxy-8(14)-abietene | 13-hydroxy-8(14)-abietic acid (unstable, dehydrates to abietic, neoabietic, levopimaric, and palustric acids) |

| Clade III | PtCYP720B1, PsCYP720B4 | Abietadiene, Neoabietadiene, Levopimaradiene, Palustradiene, Isopimaradiene, etc. | Abietic acid, Neoabietic acid, Levopimaric acid, Palustric acid, Isopimaric acid, etc. |

Chemical Synthesis and Derivatization Strategies

Extraction and Purification Methodologies from Natural Sources

Neoabietic acid is naturally present in the oleoresin of pine trees, particularly species like Pinus palustris, along with a mixture of other structurally similar resin acids such as abietic acid, levopimaric acid, and palustric acid. mdpi.commedchemexpress.com The isolation of pure neoabietic acid from this complex mixture presents a challenge due to the similar physical properties of these isomers and their tendency to form isomorphous mixtures. acs.org

Historically, the isolation of individual resin acids was a difficult task, with early methods providing low yields. sci-hub.se A significant advancement in the purification of neoabietic acid involves the fractional crystallization of amine salts. acs.orgsci-hub.se A described method for isolating neoabietic acid in an 8-12% yield involves the recrystallization of the 2-amino-2-methyl-1,3-propanediol (B94268) salt of the mixed resin acids from methyl ethyl ketone. acs.org Another approach utilizes the alternate fractional crystallization of diethylamine (B46881) and butanolamine salts to achieve a 5% yield from the resin acids of gum oleoresin. sci-hub.se The use of butanolamine (2-amino-2-methyl-1-propanol) has been noted for its specificity in precipitating certain resin acids. sci-hub.se

The general process often involves:

Initial separation of total resin acids from turpentine. sci-hub.se

Formation of amine salts to exploit differences in solubility for fractional crystallization. acs.orgsci-hub.se

Regeneration of the purified acid from the salt using a weak acid, such as acetic or phosphoric acid, to minimize isomerization. sci-hub.se

Preparative layer chromatography has also been employed to obtain fractions of pure resin acids from fresh oleoresin. kyoto-u.ac.jp

Chemical Transformation Routes and Isomerization Control

Neoabietic acid is highly susceptible to isomerization, particularly in the presence of acids. medchemexpress.comsci-hub.se It readily converts to the more thermodynamically stable abietic acid. mdpi.com This isomerization is a key consideration in both its extraction and subsequent chemical manipulation.

Isomerization: Under the influence of Brønsted or Lewis acids, or even upon heating at temperatures above 200°C, neoabietic acid, along with palustric acid, tends to isomerize to abietic acid. mdpi.comsmolecule.com Studies have shown that in a chloroform (B151607) solution, levopimaric acid, neoabietic acid, and palustric acid will isomerize and approach an equilibrium state that is predominantly composed of abietic acid (around 92%). kyoto-u.ac.jp Density functional theory (DFT) calculations have been used to investigate the reaction mechanisms and thermodynamics of these isomerizations, indicating that the conversion of neoabietic acid to other isomers is a complex process influenced by the solvent and reaction conditions. researchgate.net

Dimerization: The dimerization of abietic-type acids, including neoabietic acid, can occur, leading to the formation of larger oligomeric structures. smolecule.com This process is often achieved through a cationic mechanism, for instance, by using concentrated sulfuric acid in a solvent like chloroform. researchgate.net Photochemical dimerization is another route, where ultraviolet irradiation, sometimes in the presence of a sensitizer (B1316253) like acetophenone, can induce the formation of dimers. kyoto-u.ac.jp While the photochemical dimerization of levopimaric acid and abietic acid has been studied, the specific dimerization behavior of neoabietic acid under these conditions is less detailed in the provided literature.

Synthetic Derivatization for Structure-Activity Relationship (SAR) Studies

The modification of the neoabietic acid structure is a key strategy for investigating how its chemical features relate to its biological activities. mdpi.com Such studies, known as Structure-Activity Relationship (SAR) studies, involve the synthesis of a series of derivatives where specific parts of the molecule are altered.

Curtius Rearrangement for Ureido Derivative Synthesis

A significant synthetic modification of neoabietic acid involves the Curtius rearrangement to produce ureido derivatives. mdpi.comresearchgate.net This classic organic reaction transforms a carboxylic acid into an isocyanate intermediate via an acyl azide (B81097), which can then react with an amine to form a urea (B33335) (ureido) derivative. mdpi.comresearchgate.net

The synthesis of C-4 ureido compounds from neoabietic acid generally follows these steps:

Neoabietic acid is dissolved in a solvent such as toluene. mdpi.comresearchgate.net

An azide source, typically diphenylphosphoryl azide (DPPA), and a base like triethylamine (B128534) are added. mdpi.comresearchgate.net

The mixture is heated (e.g., to 110 °C) to facilitate the rearrangement of the acyl azide to the corresponding isocyanate. mdpi.comresearchgate.net

Without isolating the isocyanate, an amine is added to the cooled reaction mixture (e.g., at 80 °C). mdpi.comresearchgate.net

The reaction is stirred for several hours to allow the formation of the final ureido derivative, which is then purified by column chromatography. mdpi.com

This methodology has been used to synthesize a series of novel ureido derivatives of neoabietic acid, which were characterized using spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and HRMS. mdpi.com

Interactive Table: Examples of Synthesized Ureido Derivatives of Neoabietic Acid

| Compound Number | Amine Reactant | Yield (%) | Physical State |

| 2 | Propylamine | 82 | White solid |

| 8 | 4-(Dimethylamino)piperidine | 73 | Colorless oil |

Data sourced from a study on the synthesis of ureido derivatives of neoabietic acid. mdpi.com

Exploration of Other Functional Group Modifications

Beyond the Curtius rearrangement, other functional groups on the neoabietic acid skeleton can be modified to explore SAR. While specific examples focusing solely on neoabietic acid are less common in the provided search results than for its isomers like abietic and dehydroabietic acid, the principles of derivatization are applicable. researchgate.netnih.govresearchgate.net

Modifications often target:

The Carboxylic Acid Group (C-18): This group can be converted into esters, amides, or alcohols. For instance, the synthesis of C18-oxygenated derivatives of the related abietic acid has been performed to evaluate cytotoxic, antimycotic, and antiviral activities. nih.gov

The Diterpene Skeleton: Modifications to the ring structure or the isopropyl group can be explored. For example, syntheses of bioactive abietane (B96969) and nor-abietane type terpenoids have been achieved from abietic acid, demonstrating the potential for skeletal modifications. researchgate.net

These derivatizations are crucial for building libraries of compounds that can be screened for various biological activities, helping to identify the key structural features responsible for any observed effects. nih.govnih.gov

Reactivity and Isomerization Dynamics

Acid-Catalyzed Isomerization to Abietic Acid and Related Isomers

Neoabietic acid is highly susceptible to acid-catalyzed isomerization, readily converting to abietic acid in the presence of even trace amounts of strong mineral acids. sci-hub.se This transformation is a key reaction in the chemical modification of rosin (B192284). Under the influence of Brønsted or Lewis acids, neoabietic acid can isomerize to form abietic acid and other related derivatives. smolecule.com

The isomerization process is not a simple one-way reaction. Studies have shown that in a chloroform (B151607) solution, levopimaric acid or neoabietic acid isomerizes to abietic acid via palustric acid. kyoto-u.ac.jp When common abietadienoic acids like levopimaric, palustric, abietic, and neoabietic acids are subjected to acid-catalyzed isomerization, the resulting equilibrium mixture is predominantly composed of abietic acid, with smaller quantities of palustric and neoabietic acids, and only a trace of levopimaric acid. tandfonline.com For instance, isomerization catalyzed by ethanolic hydrochloric acid can result in an equilibrium mixture of approximately 93% abietic acid, 4% palustric acid, and 3% neoabietic acid. tandfonline.com

The activation energy for the isomerization of neoabietic acid to abietic acid has been determined to be 156.14 kJ mol⁻¹ in the presence of a Pd/C catalyst. researchgate.net This high activation energy suggests a significant energy barrier for the transformation, highlighting the role of catalysts in facilitating this reaction. At high temperatures, unstable isomers like neoabietic acid will isomerize to the more stable abietic acid. uinjkt.ac.id

Dimerization Reactions Leading to Oligomeric Structures

In the presence of specific catalysts, neoabietic acid can undergo dimerization to form larger oligomeric structures. smolecule.com This reaction is significant for creating renewable polymers and other materials. The dimerization of abietic acid, a related resin acid, is a well-established reaction that proceeds through a cationic mechanism, often using strong acids like sulfuric acid as a catalyst. researchgate.net While the direct dimerization of pure neoabietic acid is less commonly detailed, its presence in rosin mixtures contributes to the formation of dimerized products. google.com These dimers are more stable and less susceptible to oxidation than their monomeric precursors. scispace.com The formation of these oligomeric structures has potential applications in materials science. smolecule.com

Oxidative Stability and Autoxidation Processes

Neoabietic acid, with its conjugated double bonds, is inherently unstable and prone to oxidation. acs.orgresearchgate.net This reactivity is a crucial factor in the stability and application of rosin and its derivatives.

Mechanisms of Oxygen Absorption and Exothermic Oxidation

The oxidation of neoabietic acid is a multi-step process. Initially, the resin acid absorbs oxygen, which is then followed by an exothermic oxidation reaction. acs.orgresearchgate.netnih.govresearchgate.net This process is particularly relevant under an oxygen atmosphere, as neoabietic acid is stable when heated to 200°C under a nitrogen atmosphere. acs.orgnih.gov The initial exothermic temperature (T₀) for neoabietic acid has been measured to be 353.83 K. acs.orgresearchgate.netnih.govresearchgate.net The initial oxidation kinetics follow a second-order reaction, with a calculated activation energy (Ea) of 58.05 kJ/mol. acs.orgresearchgate.netnih.govresearchgate.net The initial stage of the reaction primarily involves the oxidation of gaseous oxygen on the solid surface of the resin acid. scribd.com This is followed by a slower diffusion-controlled oxidation stage and finally, a liquid-phase oxidation reaction above the melting point. scribd.com

Studies on the autoxidation of resin acids in chloroform solution have shown that heteroannular dienes like neoabietic acid yield oxygen adducts rather than dehydroabietic acid. kyoto-u.ac.jp The formation of peroxides is a key step in the oxidation process. acs.orgresearchgate.netnih.govresearchgate.net

Comparative Oxidative Reactivity with Other Resin Acids

The oxidative reactivity of neoabietic acid is often compared to other resin acids. It is considered to have a higher oxidative reactivity than dehydroabietic acid, which possesses a more stable aromatic ring structure. acs.orgresearchgate.net The order of oxidation activity among three common resin acids has been established as levopimaric acid ≈ neoabietic acid > dehydroabietic acid. acs.org This is reflected in their initial exothermic temperatures, where neoabietic acid (353.83 K) and levopimaric acid (354.01 K) have similar and lower values compared to dehydroabietic acid (398.20 K). acs.orgresearchgate.netnih.govresearchgate.net

However, the rate of concentration decrease due to atmospheric oxidation follows a slightly different order: neoabietic > levopimaric and palustric > abietic > dehydroabietic acid. nih.gov This indicates that neoabietic acid degrades the fastest when exposed to air and light. nih.gov Pimaric-type resin acids are generally more inert to atmospheric oxidation compared to the abietic-type acids. nih.gov

Table of Research Findings on Neoabietic Acid Reactivity

| Property | Value | Conditions/Catalyst | Source |

|---|---|---|---|

| Isomerization | |||

| Activation Energy (to Abietic Acid) | 156.14 kJ mol⁻¹ | Pd/C catalyst | researchgate.net |

| Equilibrium Composition | ~3% Neoabietic Acid | Ethanolic Hydrochloric Acid | tandfonline.com |

| Oxidation | |||

| Initial Exothermic Temperature (T₀) | 353.83 K | Oxygen Atmosphere | acs.orgresearchgate.netnih.govresearchgate.net |

| Activation Energy (Ea) | 58.05 kJ/mol | Oxygen Atmosphere | acs.orgresearchgate.netnih.govresearchgate.net |

| Oxidation Kinetics | Second-order | Oxygen Atmosphere | acs.orgresearchgate.netnih.govresearchgate.net |

Biological Activities and Molecular Mechanisms

Antimicrobial Activity against Diverse Microorganisms

Neoabietic acid has demonstrated notable antimicrobial properties against a variety of microorganisms. ontosight.aismolecule.com Its efficacy stems from its ability to interact with and disrupt key cellular structures and functions in bacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Neoabietic acid exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. jcchems.com Research has shown its effectiveness against common pathogens such as Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). smolecule.com Studies have also indicated its activity against other Gram-positive strains like Staphylococcus epidermidis and Propionibacterium acnes. jcchems.comresearchgate.net Furthermore, its inhibitory effects have been observed against oral bacteria, including Streptococcus mitis.

The antibacterial spectrum of resin acids, including neoabietic acid, has been a subject of various studies. For instance, coniferous resin acids are recognized for their bacteriostatic effects against both Gram-positive and Gram-negative bacteria. nih.gov While some studies suggest that Gram-positive bacteria are generally more susceptible to the action of such compounds, the efficacy can vary depending on the specific bacterial species and the concentration of the acid. researchgate.net

Table 1: Antibacterial Activity of Neoabietic Acid and Related Compounds

| Bacterial Strain | Compound | Activity Noted | Reference |

|---|---|---|---|

| Escherichia coli | Neoabietic acid | Effective against | smolecule.com |

| Staphylococcus aureus | Neoabietic acid | Effective against | smolecule.comjcchems.com |

| Staphylococcus epidermidis | Neoabietic acid | Effective against | jcchems.com |

| Propionibacterium acnes | Related Compounds | Susceptible to various antibacterial agents | researchgate.netmdpi.com |

| Streptococcus mitis | Related Compounds | Susceptible to antimicrobial agents | |

| Bacillus spp. | Neoabietic acid | Strong antibacterial activity | nih.gov |

Mechanistic Insights into Cellular Membrane Perturbation

The primary mechanism of the antimicrobial action of resin acids like neoabietic acid is the perturbation of the cellular membrane. nih.gov These hydrophobic compounds can insert themselves into the phospholipid bilayer of bacterial membranes, leading to a disruption of the membrane's structure and function. jcchems.comnih.gov This interaction can alter the fluidity and integrity of the membrane, affecting the electrochemical gradient that is vital for cellular processes. nih.gov

Biophysical studies on model membranes have provided insights into how these molecules interact with lipids. The carboxylic acid group of neoabietic acid plays a role in its interaction with the lipid components of the bacterial cell membrane, allowing it to penetrate and alter membrane functions. jcchems.com This disruption can lead to the leakage of cellular contents and ultimately, cell death. The specific effects on the membrane are influenced by the physicochemical properties of the resin acid. nih.gov

Inhibition of Bacterial Growth and Biofilm Formation

Neoabietic acid and related resin acids have been shown to inhibit bacterial growth. nih.gov This inhibition is often bacteriostatic, meaning it prevents the bacteria from multiplying without necessarily killing them outright. semanticscholar.org Studies on the related compound, abietic acid, have demonstrated its ability to inhibit key aspects of bacterial growth, including the formation of colonies and adenosine (B11128) triphosphate (ATP) activity in both planktonic (free-floating) and biofilm-embedded bacteria. semanticscholar.orgnih.gov

Furthermore, these compounds can interfere with the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously difficult to eradicate. nih.govgoogle.com By preventing biofilm formation, neoabietic acid can hinder the ability of bacteria to establish persistent infections. For example, abietic acid has been shown to strongly inhibit biofilm formation by Staphylococcus aureus. google.com

Interaction with Efflux Pump Mechanisms in Microorganisms

Efflux pumps are proteins in bacterial membranes that can expel antimicrobial agents from the cell, contributing to antibiotic resistance. mdpi.comfrontiersin.org Some resin acids have been investigated for their potential to interact with these efflux pumps. While the direct interaction of neoabietic acid with specific efflux pumps is an area of ongoing research, the general understanding is that some resin acids may interfere with the function of these pumps. jcchems.com

However, the nature of this interaction can be complex. In some cases, instead of inhibiting the efflux pumps and thus increasing the efficacy of other antibiotics, an antagonistic effect has been observed. For instance, studies with abietic acid and the efflux pump inhibitor reserpine (B192253) showed a decrease in antibacterial activity, possibly due to the formation of a complex between the two compounds. researchgate.net This highlights the need for further research to elucidate the precise interactions between neoabietic acid and various efflux pump systems in different microorganisms.

Anti-inflammatory Modulatory Effects and Immunological Responses

Neoabietic acid has demonstrated anti-inflammatory properties. ontosight.aismolecule.com Research indicates that it can modulate inflammatory responses, which could be beneficial in the context of various inflammatory conditions. smolecule.comd-nb.info For instance, neoabietic acid has been shown to act as an inhibitor in the autoimmune reaction in a murine model of experimental autoimmune encephalomyelitis (EAE). nih.gov The anti-inflammatory effects of related resin acids, such as abietic acid, have also been documented, showing inhibition of inflammatory mediators. researchgate.netresearchgate.net These compounds are believed to exert their effects through various mechanisms, including the potential to influence inflammatory signaling pathways. d-nb.infomdpi.com

Antitumor and Antiproliferative Potentials

Neoabietic acid, an abietane-type diterpene resin acid, has been the subject of research for its potential biological activities, including its effects against cancer. scbt.comontosight.ai As a member of the abietane (B96969) acid family, which also includes abietic acid and dehydroabietic acid, it is investigated for its role in inhibiting cancer cell growth and spread. researchgate.netthieme-connect.com These natural compounds are explored for their capacity to induce cell death and interfere with processes essential for tumor progression. researchgate.netresearchgate.net

Research indicates that neoabietic acid and related abietane diterpenoids possess antitumor properties and can induce cell death in various cancer cell lines. researchgate.netsmolecule.com Studies on its close isomer, abietic acid, provide insights into the potential mechanisms. For instance, abietic acid has demonstrated anti-proliferative activity against the human breast cancer cell line MCF-7, liver cancer cell line HepG-2, and non-small cell lung cancer (NSCLC) cells. mdpi.comnih.gov The mechanisms often involve the induction of apoptosis, a form of programmed cell death. nih.govmdpi.com

In breast cancer cells (MCF-7), abietic acid has been shown to trigger cell cycle arrest and induce apoptosis by modulating the expression of key regulatory genes. mdpi.comnih.gov This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com This shift in balance leads to the release of cytochrome-c from the mitochondria, activating a cascade of caspases (like caspase-3 and -8) that execute cell death. mdpi.comnih.gov Similar apoptotic mechanisms have been observed in lung cancer and liver cancer cell lines treated with related compounds. researchgate.netresearchgate.netmdpi.com While much of the detailed mechanistic work has been performed on the more abundant abietic acid, neoabietic acid is recognized for its own antitumor potential, warranting further specific investigation. smolecule.com

Table 1: Effects of Abietane Acids on Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Studied | Observed Effects | Citations |

| MCF-7 | Breast Cancer | Abietic Acid | Induction of apoptosis; Cell cycle arrest at G2/M phase; Upregulation of Bax, Fas, Caspase-3/8; Downregulation of Bcl-2. | mdpi.comnih.gov |

| A-549 | Lung Cancer | Levopimaric Acid (Isomer) | Potent antiproliferative effects; Induction of apoptosis via modulation of Bax and Bcl-2. | |

| PC-9, H1975 | Non-Small Cell Lung Cancer | Abietic Acid | Cell cycle arrest at G0/G1 phase; Downregulation of cyclin D1 and cdk4. | nih.gov |

| HepG-2 | Liver Cancer | Abietic Acid | Anti-proliferative activity; Induction of apoptosis. | mdpi.comresearchgate.net |

Beyond inducing cell death, neoabietic acid and its structural relatives are reported to interfere with the metastatic cascade by inhibiting cancer cell migration and invasion. smolecule.comscispace.com The spread of cancer to distant organs is a primary cause of mortality, making the inhibition of these processes a critical therapeutic goal. science.gov

Derivatives of dehydroabietic acid, another related abietane, have been shown to effectively inhibit cell migration. researchgate.net Research on other natural products demonstrates that such inhibition can be achieved by targeting signaling pathways involved in cell movement and tissue remodeling. science.gov For example, α-Lipoic acid has been found to inhibit the migration and invasion of breast cancer cells by downregulating key signaling molecules like ERK1/2 and AKT. science.gov While direct and detailed mechanistic studies on neoabietic acid's anti-migration effects are still emerging, its inclusion in the family of abietane diterpenoids with known anti-invasive properties suggests it is a promising candidate for further research in this area. smolecule.comresearchgate.net

Induction of Cell Death in in vitro Cancer Cell Lines (e.g., breast, lung, liver cancer cells)

Interactions within Ecological Contexts as Antifeedants

Neoabietic acid is a significant component of the resin produced by coniferous trees, which serves as a crucial chemical defense against herbivores. researchgate.netdb-thueringen.de This resin is a complex mixture of monoterpenes, sesquiterpenes, and diterpenoid acids, including neoabietic, abietic, and palustric acids. thieme-connect.comdb-thueringen.de These compounds act as antifeedants, deterring insects and other herbivores from feeding on the plant tissue. thieme-connect.comdb-thueringen.de

The effectiveness of these resin acids as antifeedants has been documented against various insects. Studies have shown that compounds like abietic acid, neoabietic acid, and dehydroabietic acid can significantly reduce the consumption rates, feeding efficiencies, and growth rates of insect larvae, such as the larch sawfly. researchgate.net The antifeedant activity is often concentration-dependent, highlighting a sophisticated chemical defense mechanism. researchgate.net This role as a deterrent is a key ecological function, protecting plants from damage and influencing herbivore feeding patterns. researchgate.netusda.govusp.br The presence of neoabietic acid in plant defenses underscores its evolutionary importance in plant-herbivore interactions. uchicago.edu

Table 2: Documented Antifeedant Activity of Neoabietic Acid and Related Compounds

| Herbivore | Plant Source/Compound | Effect | Citations |

| Larch Sawfly | Neoabietic Acid, Abietic Acid, Dehydroabietic Acid, Isopimaric Acid | Significantly reduced consumption rates, feeding efficiencies, and growth rates. | researchgate.net |

| Agrotis ypsilon (Black Cutworm) | Rosin (B192284) Derivatives (Acrylpimaric acid, Fumaropimaric acid) | Good antifeedant activities. Dehydroabietic acid showed almost no activity. | aeeisp.com |

Advanced Analytical Methodologies and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of neoabietic acid, allowing for its separation from other structurally similar resin acids. The high structural similarity among diterpene resin acids (DRAs) presents a significant analytical challenge, necessitating the use of high-resolution chromatographic systems. researcher.liferesearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) with Multiwavelength Detection

Reversed-phase high-performance liquid chromatography (HPLC) is a widely used technique for the analysis of underivatized abietane-type resin acids, including neoabietic acid. researcher.lifenih.gov This method leverages the characteristic UV spectra of abietanes, which arise from their conjugated double bonds, for detection and quantification. researcher.lifenih.gov

Researchers have successfully used multiwavelength detection to optimize the quantification of abietic, neoabietic, palustric, levopimaric, and dehydroabietic acids. researcher.lifenih.gov For instance, neoabietic acid can be quantified at wavelengths such as 240 nm or by its specific UV maximum at 251 nm. researchgate.netmdpi.com The use of different wavelengths allows for the deconvolution of co-eluting peaks, a common issue in resin acid analysis. While abietic and neoabietic acids have similar response factors at 244 nm, monitoring multiple wavelengths helps in their individual identification and quantification. researchgate.net The separation is often achieved on C8 or C18 columns. researchgate.netncsu.edu In some applications, derivatization of the carboxylic acid group to form esters, such as (7-methoxy-coumarin-4-yl)methyl (MMC) or (7-acetoxy-coumarin-4-yl)methyl (MAC) esters, is performed to enhance detection by UV or fluorescence detectors. utas.edu.au

Table 1: HPLC Parameters for Neoabietic Acid Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researcher.lifenih.gov |

| Column | C8, C18, Amide | researchgate.netncsu.edudcu.ie |

| Detection | Multiwavelength UV/DAD | researcher.lifenih.govresearchgate.net |

| Wavelengths | 240 nm, 244 nm, 251 nm, 268 nm | researchgate.netmdpi.comresearchgate.net |

| Mobile Phase | Methanol-water gradients | dcu.ie |

| Analysis Time | Typically around 17 minutes | researchgate.net |

Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) Hyphenated with Mass Spectrometry

Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) offers a sustainable and efficient alternative to conventional liquid and gas chromatography for resin acid analysis. researcher.liferesearchgate.netnih.gov This technique uses supercritical CO2 as the primary mobile phase, often with an organic modifier like ethanol (B145695), which provides a highly lipophilic medium suitable for separating nonpolar compounds. researchgate.netmdpi.com A key advantage of UHPSFC is its ability to separate isomeric resin acids without the need for prior derivatization. polimi.it

A validated method for the simultaneous quantification of eight DRAs, including neoabietic acid, utilizes a UHPSFC system hyphenated to a quadrupole mass spectrometer (MS). researcher.liferesearchgate.netnih.govx-mol.net This approach achieves separation in less than 20 minutes on a Torus 2-Picolylamin (2-PIC) column. researcher.liferesearchgate.netnih.gov The method has demonstrated high selectivity, accuracy (with recovery rates between 87-108%), and linearity (R² ≥ 0.99) in line with ICH guidelines. researcher.lifenih.govx-mol.net The coupling with mass spectrometry provides definitive identification and sensitive quantification. researchgate.netmdpi.com

Table 2: UHPSFC-MS Method for Diterpene Resin Acid (DRA) Quantification

| Parameter | Details | Source(s) |

|---|---|---|

| Instrument | UHPSFC hyphenated with a quadrupole mass detector | researcher.liferesearchgate.netnih.gov |

| Column | Torus 2-Picolylamin (2-PIC) (3.0 mm × 100 mm; 1.7 µm) | researcher.liferesearchgate.netnih.gov |

| Mobile Phase | Supercritical CO₂ and Ethanol | researcher.liferesearchgate.netnih.gov |

| Analysis Time | < 20 minutes | researcher.liferesearchgate.netnih.gov |

| Analytes | Pimaric, Sandaracopimaric, Palustric, Isopimaric, Levopimaric, Abietic, Dehydroabietic, and Neoabietic acids | researcher.liferesearchgate.netnih.gov |

| Validation | Selectivity, accuracy (87–108% recovery), intermediate precision (6.6–11.1%), linearity (R² ≥ 0.99) | researcher.lifenih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Diterpenoid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the detailed profiling of diterpenoids in complex mixtures like conifer oleoresin. nih.govmdpi.com Due to the low volatility of resin acids, a derivatization step is required to convert the carboxylic acid group into a more volatile ester, typically a methyl or ethyl ester. gov.bc.cancasi.org Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is also a common derivatization strategy. nih.govrestek.com

Following derivatization, GC-MS analysis allows for the separation and identification of individual resin acids. nih.gov For example, the trimethylsilyl (B98337) derivative of neoabietic acid can be identified alongside its isomers based on retention time and mass fragmentation patterns. nih.gov The mass spectrometer provides characteristic ions for identification; the trimethylsilyl derivatives of abietane-type acids like neoabietic acid show a characteristic ion at m/z 374. nih.gov While effective, GC-based methods can be limited by long analysis times (often exceeding 60 minutes) and the potential for thermal isomerization of labile acids like neoabietic acid during the analysis. researcher.lifenih.govpublications.gc.ca

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are indispensable for the unambiguous structural elucidation of neoabietic acid. These techniques provide detailed information about the molecule's connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of neoabietic acid. mdpi.comresearchgate.netbelstu.by Both ¹H-NMR and ¹³C-NMR provide detailed structural information. mdpi.comresearchgate.netusda.gov

In the ¹H-NMR spectrum, neoabietic acid exhibits a characteristic singlet for its vinyl proton (H-14) at approximately 6.20-6.21 ppm. europeanjournalofsciences.co.ukcore.ac.ukmdpi.com This distinct chemical shift allows for its direct identification and quantification in complex resin acid mixtures, as it is well-separated from the olefinic proton signals of other isomers like abietic acid (δ 5.76 ppm) and palustric acid (δ 5.38 ppm). europeanjournalofsciences.co.ukcore.ac.ukmdpi.com ¹³C-NMR spectroscopy provides data for all carbon atoms in the molecule, and complete assignments for neoabietic acid and its isomers have been established through various 1D and 2D NMR experiments. mdpi.comusda.gov These spectroscopic data are crucial for confirming the structure of newly isolated or synthesized neoabietic acid derivatives. mdpi.comresearchgate.net

Table 3: Characteristic ¹H-NMR Chemical Shifts (δ, ppm) for Abietane-Type Resin Acids

| Proton | Neoabietic Acid | Abietic Acid | Palustric Acid | Levopimaric Acid | Source(s) |

|---|---|---|---|---|---|

| H-14 | 6.20 - 6.21 | 5.76 - 5.77 | - | - | europeanjournalofsciences.co.ukcore.ac.ukmdpi.com |

| Vinyl H | - | 5.35 - 5.37 | 5.38 - 5.39 | 5.13 - 5.16 | europeanjournalofsciences.co.ukcore.ac.ukmdpi.com |

| Vinyl H | - | - | - | 5.53 - 5.56 | europeanjournalofsciences.co.ukcore.ac.ukmdpi.com |

Note: Spectra are typically recorded in CDCl₃ or other deuterated solvents. core.ac.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed for the precise determination of the elemental composition of neoabietic acid and its derivatives. mdpi.comresearchgate.netmdpi.com Typically using electrospray ionization (ESI) in positive mode, HRMS provides highly accurate mass measurements, allowing for the calculation of the molecular formula. mdpi.comresearchgate.net This technique is essential for confirming the identity of synthesized compounds. For example, in studies involving the synthesis of ureido derivatives of neoabietic acid, HRMS was used to confirm the elemental composition of the products by comparing the calculated exact mass of the protonated molecule [M+H]⁺ with the experimentally found value. mdpi.comresearchgate.net The high resolution of the technique distinguishes between compounds with the same nominal mass but different elemental formulas, providing an unambiguous identification. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrometry is a widely utilized analytical technique for the quantitative analysis of compounds that absorb light in the UV-Vis spectrum. Neoabietic acid, possessing conjugated double bonds within its structure, exhibits characteristic UV absorbance, making this method suitable for its quantification. researchgate.net

The quantitative analysis of neoabietic acid using UV-Vis spectrometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For neoabietic acid, the peak absorbance is typically observed at specific wavelengths, which can be used for its quantification. Research has shown that neoabietic acid has a distinct UV spectrum, with one study noting its peak is five times higher at 250 nm than at 200 nm and is also detectable at 270 nm. benthamopen.com Another study identified absorption peaks for abietic acid, a closely related isomer, between 241 nm and 250 nm. semanticscholar.org

Multiwavelength detection can be employed to optimize the quantification of underivatized neoabietic acid, especially in complex mixtures. researchgate.net This approach helps to differentiate it from other resin acids that may have overlapping absorption spectra. For instance, a study on the analysis of abietanes reported the use of multiwavelength analysis for the quantitative determination of abietic, neoabietic, levopimaric, and palustric acids. researchgate.net

However, it is important to note that UV-Vis spectroscopy can be a non-selective method, and prior separation of the compound from other matrix constituents is often necessary to avoid interference. libretexts.org The coupling of liquid chromatography with a UV detector is a common approach to enhance selectivity. libretexts.org

Interactive Data Table: UV-Vis Spectrometric Data for Resin Acids

| Resin Acid | Wavelength(s) (nm) | Observations |

| Neoabietic Acid | 200, 250, 270 | Peak at 250 nm is five times higher than at 200 nm. benthamopen.com |

| Abietic Acid | 241, 250 | Does not respond at 270 nm; peak at 250 nm is nearly four times higher than at 200 nm. benthamopen.comsemanticscholar.org |

| Dehydroabietic Acid | 273, 276 | Characteristic absorption peaks. semanticscholar.org |

| Larixol (B1207091) Acetate (B1210297) | 200 | Detectable only at this wavelength. benthamopen.com |

Capillary Electrophoresis (CE) for Resin Acid Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of resin acids, including neoabietic acid. This method offers high resolution and efficiency, with simpler sample pretreatment compared to traditional gas chromatography (GC), which often requires derivatization. benthamopen.comresearchgate.net

In CE, charged molecules migrate in a narrow capillary under the influence of an electric field. For the analysis of resin acids, which are often unionized and insoluble at lower pH, additives are incorporated into the running buffer to facilitate their separation. researchgate.net Cyclodextrins are commonly used additives that form inclusion complexes with the resin acids, enhancing their solubility and enabling their separation as anionic complexes. nih.gov

Several studies have demonstrated the successful application of CE for the analysis of neoabietic acid and other resin acids in various samples, including rosin (B192284) and museum objects. researchgate.netnih.govnih.gov One method utilized a 20 mM Tris buffer at pH 9 containing 15% methanol, 5 mM (2-hydroxypropyl)-γ-cyclodextrin, and 10 mM sulfobutylether-β-cyclodextrin to separate nine different resin acids, including neoabietic acid. nih.gov Another study employed a borate (B1201080) buffer at pH 9.25 with methyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin as additives, achieving the separation of key diterpenoic resin acids within five minutes. nih.gov

The analytical performance of CE in terms of resolution and analysis time is comparable to GC, although the detection limit is generally higher. benthamopen.comresearchgate.net However, the simpler sample preparation, often just dissolution in methanol, makes CE an attractive alternative for the rapid characterization of resin acids. researchgate.netnih.gov

Interactive Data Table: Capillary Electrophoresis Methods for Resin Acid Analysis

| Method | Buffer System | Additives | Analytes Separated (including Neoabietic Acid) | Reference |

| Method 1 | 20 mM Tris buffer, pH 9 | 15% methanol, 5 mM (2-hydroxypropyl)-γ-cyclodextrin, 10 mM sulfobutylether-β-cyclodextrin | Abietic, dehydroabietic, neoabietic, pimaric, isopimaric, levopimaric, sandaracopimaric, palustric, and 7-oxo-dehydroabietic acids. nih.gov | nih.gov |

| Method 2 | 20 mM sodium acetate buffer, pH 4.5 | 10% acetonitrile, 20 mM methyl-β-cyclodextrin, 30 mM sulfobutylether-β-cyclodextrin | Eleven common resin acids. researchgate.net | researchgate.net |

| Method 3 | Borate buffer, pH 9.25 (ionic strength 20 mmol L⁻¹) | Methyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin | Abietic, neoabietic, dehydroabietic, palustric, pimaric, isopimaric, levopimaric, sandaracopimaric acid, and larixol acetate. nih.gov | nih.gov |

Derivatization Strategies for Enhanced Detection and Quantification in Complex Matrices

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, particularly for techniques like gas chromatography (GC). For resin acids like neoabietic acid, derivatization is often necessary to increase their volatility and thermal stability, allowing for their separation and detection by GC. ncsu.edu

The most common derivatization method for resin acids involves converting them into their methyl esters. amolf.nl This is typically achieved through esterification reactions. While derivatization adds a step to the sample preparation process, it significantly enhances the chromatographic performance and allows for the use of highly sensitive detectors like flame ionization detectors (FID) and mass spectrometers (MS). ncsu.edu

In complex matrices, such as those found in environmental samples or historical artifacts, derivatization is crucial for achieving the necessary selectivity and sensitivity to accurately quantify neoabietic acid. ncsu.eduamolf.nl For example, in the analysis of diterpenoid resins in paint media and varnishes, various off-line and on-line derivatization methods combined with GC-MS have been used to identify and quantify highly oxidized abietic acids. amolf.nl

While techniques like liquid chromatography-mass spectrometry (LC-MS) can offer analysis without derivatization, GC-MS following derivatization remains a widely used and powerful tool for the detailed analysis of resin acid composition in complex samples. ncsu.eduiastate.edu The choice between a derivatization-based method and a direct injection method depends on the specific analytical requirements, the complexity of the sample matrix, and the available instrumentation.

Interactions with Biological Systems

Macromolecular Binding Studies (e.g., Protein Binding Investigations)

The biological effects of neoabietic acid are often initiated by its binding to specific macromolecular targets, primarily proteins. Molecular docking and other biophysical studies have begun to elucidate these interactions, providing insights into its mechanisms of action.

Interaction with SARS-CoV-2 Spike Protein: In silico studies have investigated the potential of neoabietic acid to inhibit the infectivity of SARS-CoV-2 variants. These studies have shown that neoabietic acid can bind to the receptor-binding domain (RBD) of the spike protein. For the Wuhan strain, neoabietic acid exhibited a binding affinity of -6.5 kcal/mol. nih.gov Similarly, against the Omicron B.1.1.529 variant, it showed a binding affinity of -6.4 kcal/mol. nih.gov These binding energies suggest a potential inhibitory effect on the virus's ability to interact with host cell receptors. nih.gov

Binding to Bacterial Enzymes: The antibacterial activity of neoabietic acid has been linked to its ability to interact with essential bacterial enzymes. Molecular docking studies targeting tyrosyl-tRNA synthetase (TyrRS), a crucial enzyme in bacterial protein synthesis, have been conducted. While the specific binding energy for neoabietic acid was part of a broader study, the research indicated that resin acids, including neoabietic acid, fit into the active pocket of the enzyme. jcchems.com The binding energies for the various phytocompounds studied ranged from -4.3 to -10.06 kcal/mol. jcchems.com

Interaction with Barnacle Cement Proteins: To understand its potential as an eco-friendly antifouling agent, the interaction between neoabietic acid and cement proteins from the barnacle Amphibalanus amphitrite has been explored. Molecular docking studies revealed that neoabietic acid exhibits binding affinity for these proteins, which are crucial for barnacle adhesion. The weakest binding energy observed in the study was between neoabietic acid and the A. amphitrite CP-20k-1 protein, with a value of -4.7 kcal/mol. fao.org

Table 1: Molecular Docking of Neoabietic Acid with Protein Targets

| Target Protein | Organism/Virus | Binding Affinity (kcal/mol) |

|---|---|---|

| Spike Protein RBD (Wuhan strain) | SARS-CoV-2 | -6.5 nih.gov |

| Spike Protein RBD (Omicron B.1.1.529) | SARS-CoV-2 | -6.4 nih.gov |

| Cement Protein (CP-20k-1) | Amphibalanus amphitrite | -4.7 fao.org |

Evaluation of Synergistic Effects with Other Natural Products and Compounds

The efficacy of neoabietic acid can be influenced by the presence of other chemical compounds, leading to synergistic or antagonistic effects. Research in this area is ongoing, with a particular focus on enhancing its therapeutic potential.

Studies have suggested that exploring the synergistic effects of neoabietic acid with other natural products could be particularly beneficial in antimicrobial applications. smolecule.com The rationale behind this approach is that combining compounds with different mechanisms of action can lead to enhanced efficacy and potentially reduce the development of resistance. researchgate.net For instance, while specific studies on neoabietic acid are emerging, research on the related compound abietic acid has shown synergistic effects with the chemotherapy drug doxorubicin (B1662922) in inducing apoptosis in human colorectal cancer cells. nih.gov This highlights a promising area of investigation for neoabietic acid. The combination of natural products with conventional drugs or other natural compounds is a strategy being explored to improve therapeutic outcomes. researchgate.netnih.gov

Studies on Membrane Interactions and Biophysical Effects

Neoabietic acid, as a hydrophobic molecule, is known to interact with the lipid bilayers of cell membranes, which is thought to be a key aspect of its biological activity. nih.gov Biophysical studies have provided a molecular-level understanding of these interactions.

Investigations using model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC), have been conducted to characterize the effects of neoabietic acid. nih.gov These studies employ a range of techniques including Nuclear Magnetic Resonance (NMR), Dynamic Light Scattering (DLS), Neutron Reflectometry (NR), Differential Scanning Calorimetry (DSC), and Cryo-Transmission Electron Microscopy (Cryo-TEM). nih.gov The collective data from these methods allow for a correlation between the changes observed at the vesicle level and the molecular-level interactions, including the localization of neoabietic acid within a DPPC monolayer. nih.gov The perturbation of the cellular membrane is suggested to be one of the primary functions of resin acids in the defense mechanisms of conifer trees. nih.gov The specific effects on membrane properties are correlated with the physicochemical characteristics of the resin acid. nih.gov

Metabolic Transformations in Herbivorous Organisms (e.g., Gypsy Moth Larvae)

Herbivorous insects that feed on conifer tissues are exposed to significant quantities of resin acids, including neoabietic acid. The ability of these insects to tolerate and metabolize these defensive compounds is crucial for their survival.

Studies on the larvae of the gypsy moth (Lymantria dispar), a significant herbivore of conifer species, have provided insights into the metabolic fate of neoabietic acid. When gypsy moth larvae were fed a diet containing neoabietic acid, subsequent chemical analysis of the larvae and their frass (excrement) did not detect the parent compound. researchgate.net This suggests that ingested neoabietic acid is efficiently converted into other metabolic products by the larvae. researchgate.net The specific metabolites, however, were not identified in this particular study. researchgate.net It is known that diterpene resin acids, including neoabietic acid, can act as feeding deterrents for gypsy moth larvae. nih.gov The alkaline environment of the gypsy moth's gut, with a pH of around 10.0, may also play a role in transforming ingested phytochemicals. researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Academic Research Findings on Neoabietic Acid

Neoabietic acid, a naturally occurring diterpene resin acid, is a significant component of the oleoresin of coniferous trees, particularly species like Pinus palustris. smolecule.commedchemexpress.com It belongs to the abietane (B96969) family of diterpenes and is isomeric with other resin acids such as abietic acid, palustric acid, and levopimaric acid. ontosight.aimdpi.com Current research has elucidated several of its biological activities, highlighting its potential in various scientific fields.

Key research findings indicate that neoabietic acid possesses notable biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. smolecule.comontosight.ai Its antimicrobial effects have been observed against various bacteria and fungi, suggesting potential applications in the development of natural disinfectants. smolecule.com The anti-inflammatory properties of neoabietic acid are attributed to its ability to modulate inflammatory responses. smolecule.comontosight.ai Furthermore, studies have demonstrated its antitumor potential, with research showing it can induce cell death and inhibit the migration and invasion of cancer cells in various cancer cell lines, including breast, lung, and liver cancer. smolecule.com Neoabietic acid has also been noted for its antioxidant properties, which may help in neutralizing free radicals and preventing oxidative stress-related conditions. smolecule.comontosight.ai

The biosynthesis of neoabietic acid in conifers is part of the tree's defense mechanism against herbivores and pathogens. nih.gov It is formed through the cyclization of geranylgeranyl diphosphate (B83284) and subsequent enzymatic modifications. nih.govoup.com The chemical structure of neoabietic acid, with its characteristic tricyclic ring system and conjugated double bonds, is crucial to its reactivity and biological functions. smolecule.commdpi.com This structure also makes it susceptible to isomerization, particularly in the presence of mineral acids, often converting to the more stable abietic acid. medchemexpress.comkyoto-u.ac.jp

Identification of Unexplored Research Avenues and Emerging Methodological Approaches

While current research has laid a foundation for understanding neoabietic acid, several research avenues remain largely unexplored. A significant area for future investigation is the detailed elucidation of the molecular mechanisms underlying its observed biological activities. For instance, while its anticancer effects are noted, the specific signaling pathways and molecular targets involved require more in-depth study. smolecule.comnih.govnih.gov Similarly, a comprehensive understanding of the structure-activity relationships of neoabietic acid and its derivatives could pave the way for the synthesis of novel compounds with enhanced therapeutic potential. mdpi.com

Further research is also needed to explore the full spectrum of its biological activities. Investigating its potential antiviral, neuroprotective, or metabolic effects could uncover new applications. The synergistic effects of neoabietic acid with other natural compounds or existing drugs represent another promising, yet underexplored, area of research. nih.gov

Emerging methodological approaches can significantly advance the study of neoabietic acid. The application of advanced analytical techniques is crucial for its accurate identification and quantification in complex natural mixtures. High-performance liquid chromatography (HPLC) with multiwavelength detection and gas chromatography-mass spectrometry (GC-MS) are established methods. researchgate.netnih.govamolf.nl However, newer techniques like ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry (MS) offer improved separation and detection of structurally similar resin acids. frontiersin.org

Modern "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of how neoabietic acid affects biological systems. These approaches can help identify the genes, proteins, and metabolic pathways that are modulated by neoabietic acid, offering a more holistic view of its mechanism of action. Furthermore, computational modeling and molecular docking studies can be employed to predict the interactions of neoabietic acid with biological targets, guiding experimental research and the design of new derivatives.

The synthesis of ureido derivatives of neoabietic acid through methods like the Curtius rearrangement reaction demonstrates a promising approach to structural modification, potentially leading to compounds with novel biological activities. mdpi.com

Broader Implications for Natural Product Discovery and Translational Research in Relevant Scientific Disciplines

The study of neoabietic acid holds broader implications for the fields of natural product discovery and translational research. As a readily available compound from pine resin, it exemplifies the potential of natural sources for identifying new bioactive molecules. researchgate.netthieme-connect.com The exploration of neoabietic acid and its derivatives contributes to the expansion of the chemical space available for drug discovery, offering novel scaffolds that are distinct from those of synthetic libraries. scielo.br

In the context of translational research, the diverse biological activities of neoabietic acid suggest its potential for development into therapeutic agents for various diseases. smolecule.comontosight.ai Its anti-inflammatory and anticancer properties, for example, warrant further preclinical and eventually clinical investigation. smolecule.comnih.govnih.govresearchgate.net The journey of a natural product from initial discovery to clinical application is long and challenging, but compounds like neoabietic acid serve as important leads.

Furthermore, the study of the ecological role of neoabietic acid in conifer defense can provide insights into chemical ecology and inspire the development of novel, environmentally friendly pesticides or crop protection agents. nih.govchemicalbook.com The use of resin acids in traditional medicine also highlights the value of ethnobotanical knowledge in guiding modern scientific inquiry. d-nb.infonih.gov

The development of robust and efficient analytical methods for resin acids, driven by the need to study compounds like neoabietic acid, has broader applications in quality control for various industries, including the paper and pulp industry and the manufacturing of resins and adhesives. dcu.iegov.bc.cancasi.orgncsu.edu

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying neoabietic acid in plant resin samples, and how do their sensitivity and accuracy compare?

- Methodology :

- UV-Vis Spectrophotometry : A linear calibration curve () was validated for neoabietic acid in the range of to mol, suitable for oxidation kinetic studies .

- 1H-NMR : High-throughput NMR screening enables quantification of neoabietic acid in pine resin with high specificity, as demonstrated in studies of Pinus nigra provenances (e.g., average content: 6.36 mg/g) .

- Chromatography : While not explicitly detailed in the evidence, HPLC or GC-MS is often cross-referenced for isomer separation (e.g., distinguishing neoabietic acid from palustric or levopimaric acids) .

- Best Practices : Validate methods with spiked recovery experiments and internal standards to address matrix effects in plant extracts.

Q. How do storage conditions (e.g., pH, temperature) influence the stability of neoabietic acid?

- Key Findings :

- Acidic Conditions : Neoabietic acid undergoes isomerization to palustric or abietic acid, with reaction rates dependent on acid strength (e.g., stronger acids accelerate isomerization) .

- Temperature : Elevated temperatures (e.g., 50°C) increase oxidation rates (), necessitating inert atmospheres or antioxidants for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported activation energies for neoabietic acid oxidation?

- Case Study : A UV-Vis study reported an activation energy of for neoabietic acid oxidation at 25–50°C . Contradictions may arise from differences in solvent systems or oxygen availability.

- Methodological Solutions :